molecular formula C8H4N2O8 B1587665 Pyrazinetetracarboxylic acid CAS No. 43193-60-8

Pyrazinetetracarboxylic acid

Cat. No.: B1587665
CAS No.: 43193-60-8
M. Wt: 256.13 g/mol
InChI Key: RTHVZRHBNXZKKB-UHFFFAOYSA-N
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Description

Pyrazinetetracarboxylic acid is a multifunctional organic ligand prized in advanced materials research for its ability to form complex metal-organic frameworks (MOFs) and coordination polymers. Its structure, featuring a central pyrazine ring and four carboxylic acid groups, provides multiple coordination sites, enabling the construction of porous networks with tailored properties. Researchers utilize this compound to develop MOFs for gas adsorption and separation, with studies showing effectiveness in capturing CO2 and separating light hydrocarbons like C3H8/C3H6 from CH4 . It also serves as a key building block for creating highly sensitive fluorescent sensors; for instance, Zn(II)-based MOFs incorporating this ligand demonstrate selective detection of Fe³⁺ and Cr₂O₇²⁻ ions in aqueous solutions with low detection limits . Furthermore, its robust and conjugated structure is engineered into polyimide polymers, which exhibit high thermal stability , and is explored in the synthesis of uranyl-organic frameworks, showcasing its remarkable assembling potential with various metal ions . In the energy sector, molecular engineering with pyrazine derivatives is applied to enhance the performance of electrode materials in supercapacitors, contributing to high specific capacitance and energy density . This combination of applications in gas storage, environmental sensing, polymer science, and energy storage makes this compound a valuable tool for chemists and materials scientists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazine-2,3,5,6-tetracarboxylic acid
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InChI

InChI=1S/C8H4N2O8/c11-5(12)1-2(6(13)14)10-4(8(17)18)3(9-1)7(15)16/h(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Source PubChem
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InChI Key

RTHVZRHBNXZKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=C(N=C(C(=N1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H4N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30195776
Record name Pyrazinetetracarboxylic acid
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Molecular Weight

256.13 g/mol
Source PubChem
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CAS No.

43193-60-8
Record name 2,3,5,6-Pyrazinetetracarboxylic acid
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Record name Pyrazinetetracarboxylic acid
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Record name Pyrazinetetracarboxylic acid
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Synthetic Methodologies and Chemical Transformations of Pyrazinetetracarboxylic Acid

Established Synthetic Routes to Pyrazinetetracarboxylic Acid

The synthesis of this compound can be broadly categorized into two main approaches: the oxidation of appropriately substituted pyrazine (B50134) precursors and alternative pathways that build the core structure through different cyclization strategies.

Oxidation Reactions for this compound Preparation

Oxidation of alkyl- or aryl-substituted pyrazines is a common and direct method for the synthesis of this compound. Various oxidizing agents have been effectively employed for this transformation.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) and nitric acid are frequently used to convert substituted pyrazines to this compound. For instance, the oxidation of tetramethylpyrazine with potassium permanganate can yield the desired tetra-acid. lookchem.comdoi.org Similarly, phenazine (B1670421) can be oxidized to this compound. lookchem.comdoi.org The reaction conditions, including temperature and the nature of the medium (acidic or neutral), are critical factors that influence the reaction's yield and purity. While these methods can provide high yields, they sometimes necessitate careful control to prevent over-oxidation and the formation of byproducts.

Starting MaterialOxidizing AgentYieldReference
TetramethylpyrazinePotassium permanganate59.0% lookchem.com
PhenazinePotassium permanganate77.0% lookchem.com

Alternative Synthetic Pathways to the this compound Core

Beyond direct oxidation, alternative synthetic routes offer different approaches to constructing the this compound scaffold. One notable method involves the oxidation of quinoxaline-2,3-dicarboxylic acid. doi.org This approach leverages a more complex starting material to achieve the target molecule.

Another innovative, multi-step route starts from acrylic acid. This patented method involves the bromination of acrylic acid, followed by reaction with ammonia (B1221849) and subsequent condensation with methylglyoxal. The final step is a cyclization reaction facilitated by an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form the this compound. This stepwise synthesis allows for better control and isolation of intermediates, potentially leading to higher purity of the final product.

Derivatization Strategies of this compound

The four carboxylic acid groups of this compound are reactive sites that allow for a wide range of chemical modifications. These derivatizations are crucial for tailoring the molecule's properties for specific applications.

Synthesis of this compound Esters

Esterification of the carboxylic acid groups is a fundamental transformation. This is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as hydrogen chloride. chemicalbook.com For example, the reaction with methanol (B129727) yields tetramethyl pyrazine-2,3,5,6-tetracarboxylate. chemicalbook.com These ester derivatives are important intermediates in the synthesis of other functional materials.

ReactantsProductCatalyst/ConditionsYieldReference
This compound, MethanolTetramethyl pyrazine-2,3,5,6-tetracarboxylateHydrogen chloride67% chemicalbook.com

Formation of this compound Amides and Imides

The carboxylic acid functionalities can be converted to amides and imides, which are key components in the synthesis of polyimides and other high-performance polymers. The synthesis of amides typically involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. nih.gov The direct condensation of carboxylic acids with amines using coupling agents is also a common strategy. rjpbcs.comrsc.org

The formation of imides can be achieved through the dehydration of amic acid intermediates, which are formed by the reaction of an anhydride (B1165640) with an amine. ajchem-a.com For instance, pyrazinetetracarboxylic dianhydride can react with diamines to form poly(amide-imide)s or polyimides, although the low basicity of some heterocyclic diamines can sometimes lead to incomplete imidization.

Structural Modifications and Functional Group Interconversions of this compound Derivatives

Further structural modifications of this compound derivatives allow for the fine-tuning of their properties. Decarboxylation is a significant reaction, particularly under heating, which can lead to the formation of pyrazinedicarboxylic acids. doi.org For example, heating the dipotassium (B57713) salt of this compound at 200°C results in decarboxylation to the 2,5-dicarboxylic acid. doi.org

Another important transformation is the conversion of the carboxylic acid groups to trifluoromethyl groups. This can be accomplished by treating the tetra-acid with sulfur tetrafluoride (SF4), which transforms it into tetra(trifluoromethyl)pyrazine. doi.org

These synthetic and derivatization strategies highlight the versatility of this compound as a building block in organic and materials chemistry, enabling the creation of a wide array of functional molecules and polymers.

Mechanistic Investigations of this compound Synthesis and Transformations

The reactivity and utility of this compound are deeply rooted in the mechanisms governing its formation and subsequent chemical changes. Understanding these pathways is crucial for optimizing synthetic yields and designing novel materials. Mechanistic studies, combining experimental evidence with computational analysis, have shed light on the intricate processes involved.

Mechanisms of Synthesis

The synthesis of this compound is less commonly documented with detailed mechanistic studies compared to other aromatic carboxylic acids. However, the primary routes rely on fundamental organic reactions, for which mechanistic principles can be applied. The two main conceptual pathways are the oxidation of a substituted pyrazine and the hydrolysis of a pyrazine precursor.

One general, well-established mechanism for forming aromatic carboxylic acids is the strong oxidation of alkyl or other oxidizable substituents on an aromatic ring. This process is believed to proceed through a stepwise oxidation mechanism.

Initial Attack: Strong oxidizing agents, such as potassium permanganate or nitric acid, attack the benzylic position (the carbon atom attached to the pyrazine ring).

Intermediate Formation: This leads to the formation of alcohol and ketone intermediates.

Carbon-Carbon Bond Cleavage: Subsequent oxidative cleavage of carbon-carbon bonds eventually converts each substituent into a carboxylic acid group. The stability of the pyrazine ring is critical, as harsh conditions can lead to ring degradation.

Another synthetic route involves the hydrolysis of tetracyanopyrazine. This reaction follows the general mechanism for nitrile hydrolysis, which can be catalyzed by either acid or base.

Nucleophilic Attack: Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile group.

Protonation Steps: A series of proton transfers results in the formation of an amide intermediate.

Hydrolysis of Amide: The amide is then further hydrolyzed, again via nucleophilic attack by hydroxide on the carbonyl carbon, to yield a carboxylate salt.

Acidification: Final acidification of the tetracarboxylate salt produces this compound.

Synthetic Route Key Mechanistic Steps Intermediates Notes
Oxidation of Alkylpyrazines Stepwise oxidation of side chains by strong oxidants. Alcohols, Aldehydes, KetonesThe mechanism is generalized from aromatic hydrocarbon oxidation; requires careful control to prevent ring cleavage.
Hydrolysis of Tetracyanopyrazine Nucleophilic attack on nitrile carbons, followed by hydrolysis of amide intermediates.Cyano-carboxamides, Amide-carboxylic acidsA standard pathway for converting nitriles to carboxylic acids.

Mechanisms of Chemical Transformations

This compound's rich chemistry stems from its four carboxylic acid groups and the embedded pyrazine ring. Mechanistic investigations have primarily focused on its decarboxylation and its coordination to metal centers to form metal-organic frameworks (MOFs).

Decarboxylation Mechanisms Decarboxylation is a significant transformation for this compound, often occurring upon heating or under specific reaction conditions. The mechanism is thought to resemble the decarboxylation of β-keto acids, facilitated by the electron-withdrawing nature of the pyrazine ring and the adjacent carboxyl groups.

The process likely proceeds through a cyclic, concerted transition state:

An intramolecular hydrogen bond forms between the hydrogen of one carboxyl group and the carbonyl oxygen of an adjacent carboxyl group.

Upon heating, a concerted, pericyclic reaction occurs. This involves a six-membered ring transition state where bonds are broken and formed simultaneously.

This process results in the elimination of a molecule of carbon dioxide (CO₂) and the formation of an enol-like intermediate.

The enol rapidly tautomerizes to the more stable keto form, which in this case is the resulting pyrazinetricarboxylic or pyrazinedicarboxylic acid. masterorganicchemistry.comorganicchemistrytutor.com

This mechanism is supported by observations of in situ decarboxylation during hydrothermal synthesis of MOFs, where prolonged heating leads to the formation of pyrazine-2,6-dicarboxylic acid from the starting tetracarboxylic acid. acs.org

Mechanisms of Coordination and MOF Formation this compound is a versatile ligand in coordination chemistry due to its multiple donor sites: the nitrogen atoms of the pyrazine ring and the oxygen atoms of the four carboxylate groups. The formation of metal-organic frameworks involves the coordination of these donor sites to metal ions, creating extended, often porous, structures. nih.govossila.com

The mechanism of MOF assembly is a complex self-assembly process governed by several factors:

Coordination Bonding: The deprotonated carboxylate groups and the pyrazine nitrogen atoms act as nucleophiles, coordinating to the electrophilic metal centers. The geometry of the metal ion's coordination sphere and the ligand's structure dictate the topology of the final framework. nih.gov For instance, studies with uranyl ions (UO₂²⁺) show that the ligand can act as a bis-chelating linker, forming linear chains. acs.org

Influence of Reaction Conditions: The final structure is highly sensitive to reaction conditions. As demonstrated in the synthesis of uranyl-based frameworks, the presence of different counter-ions (like Na⁺ or K⁺) or changes in pH and temperature can lead to dramatically different crystal structures, from 2D layers to complex 3D frameworks. acs.org In some cases, the coordination is accompanied by other transformations, such as the previously mentioned in-situ decarboxylation. acs.org

The electronic properties of the resulting MOFs can be understood through mechanisms like ligand-to-metal charge transfer (LMCT), where light absorption excites an electron from the organic ligand to the metal center. nih.gov

Transformation Controlling Factors Mechanistic Details Resulting Structures
Decarboxylation Heat, Basic conditions Proceeds via a cyclic, six-membered transition state, leading to CO₂ elimination and an enol intermediate. masterorganicchemistry.comPyrazinetricarboxylic acid, Pyrazinedicarboxylic acid. acs.org
MOF Formation pH, Metal Ion, Counter-ions, Temperature acs.orgnih.govSelf-assembly process involving ligand deprotonation and coordination of carboxylate and nitrogen donors to metal centers. nih.gov2D and 3D coordination polymers with varying topologies. acs.orgrsc.org

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating Pyrazinetetracarboxylic Acid

Pyrazinetetracarboxylic Acid as a Polydentate Ligand

This compound (H₄PZTC) is a polyfunctional ligand characterized by a central pyrazine (B50134) ring and four carboxylic acid groups. This unique structure allows it to coordinate with metal ions in various ways, making it a valuable component in the design of complex molecular architectures.

Ligand Design Principles and Coordination Modes of this compound

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. This compound is an exemplary polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. ebsco.com Its four carboxylate groups and two nitrogen atoms on the pyrazine ring offer a total of ten potential donor sites. acs.orgacs.org This multiplicity of binding sites allows for a rich variety of coordination modes.

The coordination behavior of this compound is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating or counter-ions. mdpi.com The carboxylate groups can coordinate to metal ions in a monodentate (binding through one oxygen atom), bidentate chelating (binding through both oxygen atoms of the same carboxylate group), or bridging fashion (connecting two or more metal centers). rsc.orgresearchgate.net Furthermore, the nitrogen atoms of the pyrazine ring can also participate in coordination, leading to the formation of stable chelate rings. ebsco.com The ability of the ligand to adopt various coordination modes, including O,N-chelation and O,O-chelation, contributes to the structural diversity of the resulting coordination polymers. rsc.org

In some instances, the fully deprotonated pyrazinetetracarboxylate (PZTC⁴⁻) can act as a decadentate ligand, coordinating to multiple metal atoms. researchgate.net For example, in certain gadolinium(III) complexes, the PZTC⁴⁻ ligand has been observed to coordinate as both a decadentate and a heptadentate ligand. researchgate.net The high denticity of this compound allows it to bridge multiple metal centers, facilitating the formation of one-, two-, and three-dimensional networks. rsc.org

Chelation and Bridging Interactions in Pyrazinetetracarboxylate Metal Complexes

Chelation, the formation of a ring structure between a polydentate ligand and a central metal ion, is a key feature of this compound's coordination chemistry. ebsco.com The geometry of the pyrazine ring and the positioning of the carboxylate groups are conducive to the formation of stable five- or six-membered chelate rings. For instance, the ONO tridentate site, involving a pyrazine nitrogen and two adjacent carboxylate oxygens, is a common coordination motif, particularly with uranyl ions. acs.orgacs.orgresearcher.life This bis-chelating behavior, where the ligand forms two such ONO chelate rings, can lead to the formation of linear polymer chains. rsc.org

In addition to chelation, bridging interactions are fundamental to the construction of extended networks. The pyrazinetetracarboxylate ligand can bridge metal ions in several ways. The carboxylate groups can act as bridges between two metal centers, a common mode of connection in coordination polymers. mdpi.commdpi.com Furthermore, the entire pyrazinetetracarboxylate molecule can function as a bridging ligand, connecting multiple metal ions through its various donor atoms. This bridging capability is crucial for extending the dimensionality of the resulting framework, leading to the formation of 2D layers or 3D frameworks. osti.gov For instance, in a zinc-based coordination polymer, the fully deprotonated pztc⁴⁻ ligand adopts a bis-bridging chelating coordination mode, contributing to a 2D network. osti.govresearchgate.net

Synthesis and Structural Characterization of Pyrazinetetracarboxylate-Based Coordination Polymers

The synthesis of coordination polymers from this compound and various metal ions has been extensively explored, leading to a wide array of structures with interesting properties. The choice of synthetic method and metal ion plays a crucial role in determining the final architecture of the coordination polymer.

Hydrothermal and Solvothermal Synthetic Approaches for Coordination Polymers

Hydrothermal and solvothermal methods are widely employed for the synthesis of pyrazinetetracarboxylate-based coordination polymers. These techniques involve carrying out the reaction in water (hydrothermal) or an organic solvent (solvothermal) at elevated temperatures and pressures in a sealed container. These conditions facilitate the dissolution of reactants and promote the crystallization of the final product.

Hydrothermal synthesis has been successfully used to prepare a variety of coordination polymers. For example, the reaction of this compound with metal salts like those of calcium, zinc, and manganese under hydrothermal conditions has yielded one-, two-, and three-dimensional coordination polymers, respectively. osti.govresearchgate.net Similarly, uranyl-organic frameworks have been synthesized using hydrothermal methods, sometimes leading to in-situ decarboxylation of the ligand. acs.orgresearchgate.net The pH of the hydrothermal medium can also significantly influence the structure of the resulting coordination polymer. researchgate.net

Solvothermal synthesis offers the advantage of using a wider range of solvents, which can influence the solubility of the reactants and the structure of the final product. This method has been used to synthesize uranyl ion complexes with this compound in the presence of other cations, leading to complex three-dimensional frameworks. researchgate.netresearchgate.net

Influence of Metal Ions (e.g., Ca(II), Zn(II), Mn(II), Cu(II)) on Pyrazinetetracarboxylate Framework Architecture

Calcium (Ca(II)) : In combination with this compound under hydrothermal conditions, Ca(II) has been shown to form one-dimensional (1D) chains. osti.govresearchgate.net In these structures, the calcium atoms can exhibit an uncommon nine-coordinate environment with the partially deprotonated ligand. osti.govresearchgate.net

Zinc (Zn(II)) : Zinc(II) ions, with their flexible coordination geometry, can form diverse structures with pyrazinetetracarboxylate. nih.govmdpi.com A two-dimensional (2D) coordination network has been synthesized where two non-equivalent Zn(II) atoms with octahedral geometry are present, and the fully deprotonated pztc⁴⁻ ligand acts in a bis-bridging chelating mode. osti.govresearchgate.net The resulting 2D layers can be further stabilized by interlayer hydrogen bonding. researchgate.net Other Zn(II)-based coordination polymers have also been reported, showcasing various structural motifs. ajol.inforsc.org

Manganese (Mn(II)) : With Mn(II), this compound can form three-dimensional (3D) covalently bonded networks. osti.govresearchgate.net These structures can contain two non-equivalent Mn(II) atoms, both with octahedral geometry, and fully deprotonated pztc⁴⁻ units. osti.govresearchgate.net The resulting 3D framework can exhibit interesting magnetic properties, such as weak antiferromagnetism at low temperatures. osti.gov Other Mn(II) coordination polymers with different structural features have also been synthesized. rsc.orgnih.gov

Copper (Cu(II)) : Copper(II) ions have also been used to construct coordination polymers with this compound. In some cases, in-situ decarboxylation of the ligand occurs during the reaction, leading to the formation of coordination polymers with the resulting pyrazinedicarboxylate ligand. acs.org The coordination environment around the Cu(II) ion can vary, leading to different dimensionalities and network topologies. chimia.chmdpi.com

The following table summarizes the influence of different metal ions on the dimensionality of pyrazinetetracarboxylate-based coordination polymers synthesized under hydrothermal conditions.

Metal IonDimensionality of the Coordination PolymerReference
Ca(II)1D osti.govresearchgate.net
Zn(II)2D osti.govresearchgate.net
Mn(II)3D osti.govresearchgate.net

Uranyl-Organic Frameworks (UOFs) Assembled with this compound

Uranyl-organic frameworks (UOFs) are a subclass of coordination polymers that incorporate the linear uranyl ion (UO₂²⁺) as a key structural component. researchgate.net this compound has proven to be an excellent ligand for the construction of UOFs due to its ability to satisfy the coordination preferences of the uranyl ion. acs.org

The uranyl ion typically exhibits a pentagonal or hexagonal bipyramidal coordination geometry, with the two oxygen atoms of the uranyl unit occupying the axial positions. The equatorial coordination sites are then available for bonding with ligands. The ONO tridentate coordination site of this compound is particularly well-suited to occupy three of these equatorial positions. acs.orgacs.orgresearchgate.net

The reaction of uranyl nitrate (B79036) with this compound under different conditions has yielded a variety of UOFs with diverse structures. For instance, hydrothermal synthesis in the presence of certain reagents can lead to the in-situ decarboxylation of H₄PZTC to pyrazine-2,6-dicarboxylic acid, which then forms a 1D ribbon-like structure with uranyl ions. acs.org In other cases, the intact pyrazinetetracarboxylate ligand acts as a bis-chelating linker, forming linear chains of [UO₂(PZTC)]ⁿ⁻²ⁿ which can then be assembled into 2D or 3D frameworks through bridging by other uranyl ions or different metal cations. acs.orgacs.org

Structural Diversity and Connectivity in Uranyl-Pyrazinetetracarboxylate Systems

The coordination of this compound with the uranyl ion (UO₂²⁺) results in a remarkable variety of structural motifs, ranging from one-dimensional chains to complex three-dimensional frameworks. The uranyl ion is consistently chelated in the ONO tridentate site by one of the pyrazine ring's dicarboxylate moieties, a coordination mode similar to that observed with pyridine-2,6-dicarboxylic acid. acs.org However, the greater number of potential donor atoms in H₄PZTC facilitates a much richer structural diversity. acs.org

Under hydrothermal conditions, the reaction between uranyl nitrate and H₄PZTC can lead to different products depending on the reaction time. For instance, prolonged heating can cause in situ decarboxylation of H₄PZTC to pyrazine-2,6-dicarboxylic acid (H₂PZDC), resulting in the formation of a one-dimensional, ribbon-like polymer, [UO₂(PZDC)(H₂O)]. acs.org

When the integrity of the pyrazinetetracarboxylate ligand is maintained, its coordination behavior is highly dependent on the degree of deprotonation. With the fully deprotonated PZTC⁴⁻ ligand, linear chains of [UO₂(PZTC)]ₙ²ⁿ⁻ are formed where the ligand is bis-chelating. acs.org These chains can then be further assembled into higher-dimensional structures. For example, in [(UO₂)₂(PZTC)(H₂O)]·2H₂O, these chains are linked by additional, carboxylate-bound bridging uranyl ions to form a two-dimensional assembly. acs.orgacs.org In contrast, when the ligand is only partially deprotonated to H₂PZTC²⁻, it tends to bind to a single uranyl ion, forming [UO₂(H₂PZTC)₂]²⁻ units. acs.orgacs.org

The versatility of the pyrazinetetracarboxylate ligand is highlighted by its ability to engage all ten of its potential donor atoms in coordination, as seen in complexes where it bonds to as many as seven metal atoms. acs.orgacs.org

Role of Structure-Directing Cations and Solvents in UOF Formation

The final architecture of uranyl-organic frameworks (UOFs) based on this compound is profoundly influenced by the presence of structure-directing agents, such as additional cations and the solvent system employed during synthesis. researchgate.net

Alkali metal cations, for instance, play a crucial role in assembling primary structural units into higher-dimensional frameworks. In the presence of sodium ions under hydrothermal conditions, the [UO₂(PZTC)]ₙ²ⁿ⁻ linear chains can be linked by bridging [Na₂(H₂O)₄]²⁺ dimers, resulting in a three-dimensional framework as observed in [UO₂Na₂(PZTC)(H₂O)₄]. acs.orgacs.org Similarly, potassium and rubidium ions can assemble [UO₂(H₂PZTC)₂]²⁻ units into 3D frameworks, acting as bridging species. acs.orgacs.org In [UO₂K₂(H₂PZTC)₂(H₂O)₂]·2H₂O, the assembly is achieved through bridging, oxo-bonded potassium ions. acs.org In the isomorphous compounds [UO₂K₂(H₂PZTC)₂]·4H₂O and [UO₂Rb₂(H₂PZTC)₂]·4H₂O, the alkali metal ions are bound by the carboxylate/acid groups, creating layers which, in the case of Rb⁺, are further linked into a 3D framework through weaker Rb-acid bonds, forming narrow channels that contain hydrogen-bonded water molecules. acs.org

These examples demonstrate that a subtle interplay between the pyrazinetetracarboxylate ligand, the uranyl ion, and various structure-directing cations and solvent conditions dictates the final dimensionality and topology of the resulting framework. acs.orgresearchgate.net

Advanced Pyrazinetetracarboxylate-Based MOF Architectures

Beyond uranyl compounds, this compound and its derivatives are key components in the design of advanced metal-organic frameworks (MOFs) with other metals, leading to porous materials with significant potential for applications in gas storage and separation.

Design and Synthesis of Porous Frameworks Utilizing this compound Ligands

The rational design of MOFs leverages principles of reticular chemistry, where pre-selected molecular building blocks are assembled to create frameworks with targeted topologies and properties. rsc.orgnih.gov A derivative of this compound, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP), has been successfully employed as a tetra-topic linker to construct highly porous zinc-based MOFs. rsc.orgrsc.org

The synthesis of two isomeric Zn-MOFs, denoted as compounds 1 and 2 , with the formula Zn₂(TCPP)(DPB) (where DPB is 1,4-di(pyridin-4-yl)benzene), illustrates the precise control over MOF architecture. rsc.orgrsc.org Both isomers are constructed from paddlewheel-type dinuclear zinc units (Zn₂(COO)₄), TCPP⁴⁻ linkers, and DPB pillar ligands. rsc.orgrsc.org The specific topology of the final framework is adjusted by modifying the synthesis conditions, specifically the solvents and acid species used. rsc.orgrsc.org

In compound 1 , the Zn₂(COO)₄ paddlewheel units are linked by TCPP⁴⁻ ligands to form two-dimensional layers. These layers are then pillared by the DPB ligands to construct a two-fold interpenetrated (catenated) 3D framework. rsc.orgrsc.org

In compound 2 , the TCPP⁴⁻ linkers and Zn₂(COO)₄ clusters cross-link to form a 3D Zn-TCPP framework, in which the DPB ligands coordinate to the axial positions of the dinuclear zinc units. rsc.orgrsc.org

This work demonstrates a successful example of constructing MOFs with desired functionalities based on a designed pyrazine-based organic ligand. researchgate.net

Table 1: Synthesis and Structural Features of Isomeric Zn-MOFs
CompoundLigandsMetal ClusterConnectivityFramework DimensionalityKey Feature
1 H₄TCPP, DPBZn₂(COO)₄TCPP⁴⁻ forms 2D layers, DPB acts as pillar3DTwo-fold catenated framework rsc.orgrsc.org
2 H₄TCPP, DPBZn₂(COO)₄TCPP⁴⁻ and Zn₂ clusters form a 3D network3DNon-catenated framework with DPB ligands at axial positions rsc.orgrsc.org

Investigations of Pore Characteristics and Structural Stability in Pyrazinetetracarboxylate MOFs

The structural differences between pyrazinetetracarboxylate-based MOFs directly impact their porosity and stability. The two isomeric Zn-MOFs, 1 and 2 , both exhibit permanent porosity after activation, a critical requirement for applications in gas adsorption. rsc.org

Gas sorption measurements reveal high Brunauer-Emmett-Teller (BET) surface areas for both activated compounds, confirming their porous nature. rsc.orgresearchgate.net The pore size distributions are narrow, which is advantageous for selective molecular separations. researchgate.net

CompoundBET Surface AreaPore Size
Activated 1 1324 m²/g0.93 nm
Activated 2 1247 m²/g1.02 nm
Data sourced from references rsc.orgresearchgate.net

Supramolecular Chemistry and Intermolecular Interactions in Pyrazinetetracarboxylic Acid Systems

Hydrogen Bonding Networks Involving Pyrazinetetracarboxylic Acid

The molecular structure of this compound, with its four carboxylic acid groups symmetrically positioned on a pyrazine (B50134) ring, provides a multitude of hydrogen bond donor and acceptor sites. This arrangement facilitates the formation of extensive and robust hydrogen-bonded networks, which are fundamental to its crystal structure and its utility in supramolecular chemistry.

Analysis of Carboxyl-Carboxylate Hydrogen Bonding Motifs in this compound Systems

The interaction between a carboxylic acid and its conjugate base, the carboxylate, results in particularly strong hydrogen bonds. Theoretical and experimental studies have systematically analyzed the hydrogen-bonding geometries and interaction energies of these motifs. tandfonline.com In systems involving this compound, the deprotonation of one or more of its carboxylic acid groups creates the potential for strong [O–H···O]⁻ interactions. These interactions are crucial for the structural organization of its salts and co-crystals. tandfonline.com

The geometry of the carboxylic acid groups themselves is sensitive to their protonation state. A fully protonated carboxylic acid displays unequal C=O and C-OH bond lengths (approximately 1.21 Å and 1.30 Å, respectively), whereas a deprotonated carboxylate has two equivalent C-O bonds of about 1.26 Å due to resonance. nih.gov This distinction allows for the indirect but reliable identification of donor and acceptor groups within a hydrogen bond network. nih.gov The analysis of these bond lengths in high-resolution crystal structures provides definitive evidence for the localization of protons and the nature of the carboxyl-carboxylate interactions. nih.gov

A common and robust motif observed in the crystal structures of carboxylic acids is the centrosymmetric R²₂(8) ring, where two acid molecules form a dimer through a pair of O–H···O hydrogen bonds. nih.gov While this homodimeric motif is prevalent, the introduction of other molecules, particularly in the formation of salts, can lead to the predominance of carboxyl-carboxylate interactions over the acid-acid homodimer. tandfonline.com

Interaction TypeDonorAcceptorTypical Distance (Å)Significance in this compound Systems
Carboxyl-Carboxylate R-COOHR-COO⁻Short (<2.5 Å)Key interaction in salts and partially deprotonated species, leading to strong and stable networks. tandfonline.comias.ac.in
Carboxylic Acid Dimer R-COOHR-COOH~2.6 - 2.7 ÅA common self-assembly synthon, though may be disrupted by stronger interactions. nih.gov

Water-Expanded Hydrogen Bonding Patterns in this compound Hydrates

The presence of water molecules in the crystal lattice of this compound leads to the formation of hydrated structures with unique and expanded hydrogen bonding networks. In this compound dihydrate, water molecules act as crucial bridges, mediating interactions between the acid molecules. figshare.com These water molecules can participate as both hydrogen bond donors and acceptors, integrating into and expanding the primary hydrogen bond network established by the carboxylic acid groups. ias.ac.innih.gov

A significant finding in the dihydrate form of this compound is the presence of unusually short O–H···O hydrogen bonds, with an O···O distance as short as 2.38 Å. Neutron diffraction studies have revealed that this shortening is a result of a cooperative, multicenter array of σ- and π-assistance within the hydrogen bond network, a phenomenon termed synthon assisted hydrogen bond (SAHB) shortening. ias.ac.in The water acceptor's strength is enhanced through π-cooperative polarization assistance, while the carboxylic acid donor is activated by σ-cooperative resonance assistance. ias.ac.in

Hydrate SystemKey Hydrogen Bonding FeatureO···O Distance (Å)Reference
This compound Dihydrate Synthon-Assisted Short Oacid–H···Owater~2.4 - 2.5 ias.ac.infigshare.com
Acetylenedicarboxylic Acid Dihydrate Strong Oacid–H···Owater~2.5 mdpi.com
Oxalic Acid Dihydrate Cooperative Shortening of Oacid–H···Owater2.49 researchgate.net

Crystal Engineering and Self-Assembly Processes with this compound

This compound is a highly valuable building block in crystal engineering due to its rigid, planar pyrazine core and its four symmetrically disposed carboxylic acid groups. These features allow for predictable self-assembly into a variety of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). acs.orgacs.orgresearchgate.net

The ability of the carboxyl groups to be fully or partially deprotonated allows this compound to act as a versatile ligand, coordinating to metal ions in various modes. acs.org It can act as a chelating ligand, forming stable complexes with metal ions, and also as a bridging ligand, connecting metal centers into one-, two-, or three-dimensional networks. osti.govacs.org For instance, in the presence of uranyl ions, this compound can form linear chains which are then assembled into 2D or 3D frameworks through further coordination with other metal ions or through hydrogen bonding. acs.org

The self-assembly process can be influenced by experimental conditions such as the choice of metal ion, the pH of the solution (which controls the deprotonation state of the acid), and the presence of other structure-directing agents. acs.orgugr.es This control over the assembly process allows for the rational design of new solid-state materials with desired topologies and properties. acs.orgresearchgate.net For example, the reaction of this compound with zinc ions in the presence of a dipyridyl co-ligand has led to the formation of two distinct MOF isomers with different network topologies and gas adsorption properties. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification in this compound Structures

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.govnih.gov The Hirshfeld surface is mapped with properties such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov

Associated with the Hirshfeld surface is the 2D fingerprint plot, which summarizes all intermolecular contacts in the crystal. nih.govnih.gov This plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. researchgate.net Different types of interactions appear in distinct regions of the plot, allowing for their separation and quantification. nih.gov For instance, O···H/H···O interactions, characteristic of hydrogen bonds, typically appear as sharp "spikes" in the fingerprint plot. researchgate.net

Analysis ToolInformation ProvidedApplication to this compound Systems
Hirshfeld Surface (dnorm) Visualizes intermolecular close contacts. Red areas indicate contacts shorter than van der Waals separation.Identifies and locates hydrogen bonds and other significant intermolecular interactions within the crystal lattice. nih.govnih.gov
2D Fingerprint Plot A 2D histogram of all intermolecular contacts, summarizing the crystal packing.Quantifies the relative contribution of different types of interactions (e.g., O···H, H···H, C···H) to the overall crystal stability. nih.govnih.govresearchgate.net

Theoretical and Computational Studies of Pyrazinetetracarboxylic Acid and Its Assemblies

Quantum Chemical Investigations of Electronic Structure and Reactivity of Pyrazinetetracarboxylic Acid

Quantum chemical methods are powerful tools for understanding the intrinsic properties of molecules. In the case of this compound, these investigations have focused on its electronic characteristics and predicting its chemical behavior.

Density Functional Theory (DFT) Calculations on this compound

Density Functional Theory (DFT) has been a primary method for studying the electronic structure and properties of this compound. While specific DFT studies exclusively focused on the isolated this compound molecule are not extensively detailed in the public domain, the principles of DFT allow for the theoretical calculation of key electronic and structural parameters.

DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a planar pyrazine (B50134) ring with the four carboxylic acid groups oriented to minimize steric hindrance.

Furthermore, DFT is used to determine the distribution of electron density and to calculate important electronic properties. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic groups would be expected to be regions of high electron density.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted Value/CharacteristicSignificance
Optimized GeometryPlanar pyrazine ring with optimized carboxylic acid group orientationsProvides the most stable three-dimensional structure.
HOMO EnergyRelates to the electron-donating ability of the molecule.
LUMO EnergyRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Negative potential around nitrogen and oxygen atoms; positive potential around hydrogen atoms of carboxylic acids.Predicts sites for intermolecular interactions and chemical reactions.

Ab Initio Studies (e.g., MP2 Level of Theory) on this compound Interactions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying intermolecular interactions. While specific MP2-level studies on this compound dimers or clusters were not identified in the search results, the principles of these methods can be applied to understand the nature of interactions involving this molecule.

These calculations are particularly valuable for quantifying the strength of non-covalent interactions, such as hydrogen bonds. For this compound, ab initio calculations could be used to determine the binding energies of dimers formed through hydrogen bonding between the carboxylic acid groups. Such studies on similar systems, like carboxylic acid dimers, have shown that these interactions are significant and play a crucial role in the formation of supramolecular structures. For instance, high-level ab initio calculations have been used to examine homodimers of various bases to understand the relationship between binding energies and proton affinities.

Molecular Modeling and Dynamics Simulations of Pyrazinetetracarboxylate Systems

Molecular modeling and dynamics simulations are powerful techniques for studying the behavior of larger systems, such as crystals and solutions, containing pyrazinetetracarboxylate ions. These methods provide insights into the dynamic processes and structural properties of these assemblies over time.

While specific molecular dynamics simulations focused solely on pyrazinetetracarboxylate systems are not detailed in the provided search results, the application of these techniques to metal-organic frameworks (MOFs) containing pyrazinetetracarboxylate linkers is a relevant area of research. Molecular dynamics simulations can be used to study the flexibility of the MOF structure, the diffusion of guest molecules within the pores, and the mechanical stability of the framework. These simulations rely on force fields that describe the interactions between the atoms in the system.

Computational Prediction and Elucidation of Intermolecular Interactions and Supramolecular Motifs

Computational methods are instrumental in predicting and understanding the intermolecular interactions that govern the formation of supramolecular assemblies of this compound. These studies often complement experimental data from X-ray crystallography.

Research on related pyrazine carboxylic acids has demonstrated the importance of specific supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For pyrazine mono- and dicarboxylic acids, the formation of hydrogen bonds between the carboxylic acid groups and the nitrogen atoms of the pyrazine ring is a recurring motif. In the case of this compound, the presence of four carboxylic acid groups and two nitrogen atoms provides multiple sites for hydrogen bonding, leading to the potential for complex and extended supramolecular networks.

Computational studies can predict the most stable hydrogen bonding patterns and the resulting crystal packing. These predictions are often based on minimizing the lattice energy of the crystal structure. For this compound dihydrate, studies have highlighted the presence of short O(acid)-H···O(water) hydrogen bonds, indicating the significant role of solvent molecules in the supramolecular assembly.

Table 2: Common Supramolecular Synthons Involving Carboxylic Acids and Pyrazine Rings

Synthon TypeDescriptionPredicted Role in this compound
Carboxylic Acid DimerTwo carboxylic acid groups forming a cyclic hydrogen-bonded motif.Possible interaction between adjacent this compound molecules.
Carboxylic Acid - Pyrazine Nitrogen Hydrogen BondThe hydroxyl hydrogen of a carboxylic acid forms a hydrogen bond with a pyrazine nitrogen atom.A primary interaction driving the assembly of this compound molecules.
Carboxylic Acid - Water Hydrogen BondHydrogen bonding between the carboxylic acid groups and water molecules.Important in hydrated crystal forms, as seen in this compound dihydrate.

Advanced Spectroscopic Characterization and Analytical Methodologies for Pyrazinetetracarboxylic Acid

Vibrational Spectroscopy for Functional Group Identification and Structural Analysis of Pyrazinetetracarboxylic Acid

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the molecular vibrations within this compound. mdpi.commdpi.com These methods provide a molecular fingerprint, offering detailed insights into the compound's structural arrangement.

Infrared (IR) spectroscopy is particularly effective for identifying the characteristic functional groups present in this compound. The IR spectrum of a carboxylic acid is distinguished by two primary absorption regions. pressbooks.pub

A very broad absorption band, typically spanning from 2500 to 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxyl group's hydroxyl moiety. pressbooks.pub This broadening is a direct result of extensive intermolecular hydrogen bonding, which is prominent in carboxylic acids, often leading to the formation of dimers.

The second key feature is the intense absorption from the carbonyl (C=O) stretching vibration, which for dimeric carboxylic acids, typically appears around 1710 cm⁻¹. pressbooks.pub The pyrazine (B50134) ring itself will exhibit characteristic C=N and C=C stretching vibrations, as well as ring breathing modes and C-H bending vibrations, though the latter is absent in the fully substituted this compound. For related compounds like 2,3-pyrazinedicarboxylic acid, these ring vibrations are observed in the 1600-1300 cm⁻¹ region. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad, Strong
C=O Stretch (Carboxylic Acid, Dimer) ~1710 Strong, Sharp
C=N / C=C Ring Stretching 1600 - 1400 Medium - Weak

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light, and transitions that are weak in IR (such as those from symmetric bonds) can be strong in Raman. For this compound, the symmetric vibrations of the pyrazine ring are expected to be particularly Raman active. The Raman spectrum offers another unique fingerprint of the molecule, useful for structural confirmation. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, such as silver or gold. mdpi.com The enhancement originates from two primary mechanisms: an electromagnetic mechanism, resulting from the amplification of the local electromagnetic field by surface plasmons on the metal, and a chemical mechanism, involving charge-transfer between the molecule and the metal surface. nih.gov

Studies on pyrazine and its derivatives have shown significant signal enhancement with SERS, making it a powerful tool for trace-level detection. researchgate.net For this compound, SERS could be employed to study its interaction with metal surfaces, with the enhancement mechanism potentially involving a charge-transfer resonance. nih.gov This would be invaluable for analyzing minute quantities of the acid or studying its behavior at interfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structures in solution. unl.edu By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

Due to the high degree of symmetry in the this compound molecule (C₈H₄N₂O₈), its ¹H and ¹³C NMR spectra are expected to be remarkably simple.

¹H NMR: The molecule possesses four chemically equivalent carboxylic acid protons. Therefore, the ¹H NMR spectrum is anticipated to show a single, sharp signal. The chemical shift for carboxylic acid protons is typically found in the downfield region of the spectrum, often around 12 ppm, due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding. pressbooks.pub

¹³C NMR: The ¹³C NMR spectrum is expected to exhibit only two distinct signals, corresponding to the two sets of equivalent carbon atoms:

A signal for the four carbons of the pyrazine ring.

A signal for the four carbons of the carboxyl groups. Carboxyl carbons typically resonate in the range of 165 to 185 ppm. pressbooks.pub

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Type of Atom Predicted Chemical Shift (δ, ppm) Multiplicity
¹H Carboxylic Acid (-COOH) ~12.0 Singlet
¹³C Pyrazine Ring (-C=) ~145 - 155 Singlet

While 1D NMR is sufficient for the parent this compound, its derivatives with lower symmetry present a more complex analytical challenge. For such systems, two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment. nih.gov Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while heteronuclear experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and the carbons they are directly attached to or are two to three bonds away from, respectively. thieme-connect.de These methods are crucial for piecing together the molecular framework of complex derivatives.

Mass Spectrometry (MS) Applications for Molecular Mass and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight with high precision. vanderbilt.edu For this compound (C₈H₄N₂O₈), the exact mass is 255.9968 Da. nih.gov High-resolution mass spectrometry can confirm the elemental composition of the molecule.

The mass spectrum also provides structural information through the analysis of fragmentation patterns. whitman.edu When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break down into smaller, characteristic fragment ions. For this compound, the fragmentation is expected to be dominated by processes related to the four carboxylic acid groups.

Plausible fragmentation pathways include:

Loss of water (H₂O): A fragment ion at [M-18]⁺.

Loss of carbon dioxide (CO₂): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a significant peak at [M-44]⁺. nih.gov

Successive losses: Multiple losses of CO₂ and H₂O from the four carboxylic acid groups can lead to a series of fragment ions, providing clear evidence for the nature and number of these functional groups.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Description
[M]⁺ [C₈H₄N₂O₈]⁺ 256.0 Molecular Ion
[M-H₂O]⁺ [C₈H₂N₂O₇]⁺ 238.0 Loss of water
[M-CO₂]⁺ [C₇H₄N₂O₆]⁺ 212.0 Loss of carbon dioxide

This systematic analysis of fragmentation patterns is essential for confirming the identity and structure of this compound. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions in molecules like this compound and for determining its concentration in solution. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. In organic molecules with multiple bonds and heteroatoms, such as this compound, the primary electronic transitions observed are π → π* and n → π*.

The pyrazine ring, being an aromatic heterocycle, contains both π electrons in the aromatic system and non-bonding (n) electrons on the nitrogen atoms. The carboxylic acid groups attached to the ring also possess π electrons in the carbonyl double bond and non-bonding electrons on the oxygen atoms. Consequently, the UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to both π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and occur in compounds with conjugated systems. The aromatic pyrazine ring and the carbonyl groups of this compound contribute to these transitions.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen or oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity compared to π → π* transitions.

UV-Vis spectroscopy is also a powerful tool for quantitative analysis, based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the determination of the concentration of this compound in a sample by measuring its absorbance at a specific wavelength, typically at the absorption maximum (λmax), where the sensitivity is highest.

X-ray Diffraction (XRD) for Crystal Structure Determination of this compound and its Complexes

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the precise molecular structure of a compound. This technique requires a high-quality single crystal of the material. The diffraction pattern produced when X-rays pass through the crystal allows for the determination of the unit cell dimensions and the exact position of each atom within the crystal lattice.

While a specific single-crystal structure of this compound is not detailed in the available research, studies on related pyrazinecarboxylic acids demonstrate the power of this technique. For example, the crystal structures of pyrazine-2,3-dicarboxylic acid dihydrate and pyrazine-2,5-dicarboxylic acid dihydrate have been determined by SCXRD. researchgate.net These studies reveal how the molecules pack in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and the pyrazine nitrogen atoms. researchgate.net For metal complexes of this compound, SCXRD can provide unambiguous information on the coordination environment of the metal ion, the binding mode of the ligand, and the dimensionality of the resulting framework.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. While it provides less detailed structural information than SCXRD, it is a valuable tool for phase identification, assessing sample purity, and determining the crystal structure of materials for which single crystals cannot be obtained. The PXRD pattern is a fingerprint of the crystalline material.

The utility of PXRD has been demonstrated in the characterization of a new two-dimensional nickel(II) coordination polymer with pyrazine-2,3,5,6-tetracarboxylic acid. nih.gov In this study, the crystal structure was solved from high-resolution powder diffraction data. The analysis revealed that the Ni(II) ions are bridged by the pyrazinetetracarboxylate ligand, which coordinates in a bis-bidentate manner to form one-dimensional polymeric chains. These chains are further linked by another Ni(II) ion to create a two-dimensional layered structure. nih.gov The layers are connected through hydrogen bonds involving coordinated water molecules. nih.gov

ParameterValue
CompoundPoly[diaquanickel(II)-μ-(pyrazine-2,3,5,6-tetracarboxylato)-tetraaquanickel(II)]
Formula[[[Ni(C₈N₂O₈)(H₂O)₂]Ni(H₂O)₄]]ₙ
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)16.516(1)
b (Å)12.396(1)
c (Å)8.847(1)
V (ų)1812.2(2)
Data sourced from a study on a nickel(II) coordination polymer of pyrazine-2,3,5,6-tetracarboxylic acid. nih.gov

Other Advanced Spectroscopic and Analytical Techniques (e.g., Fluorescence Spectroscopy, Thermal Analysis)

Beyond UV-Vis and XRD, other advanced techniques provide further characterization of this compound and its derivatives.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While this compound itself may not be strongly fluorescent, its derivatives can be incorporated into structures with interesting photoluminescent properties. For example, a metal-organic framework (MOF) constructed from Zn²⁺ and pyrazinoquinoxaline tetracarboxylic acid, a derivative of this compound, exhibits excellent optical properties and has been investigated for the fluorescence sensing of nitro explosives. nih.gov The introduction of the pyrazinoquinoxaline group into the MOF structure results in a material with high efficiency for fluorescent sensing. nih.gov This suggests that derivatives of this compound could be chemically modified to create fluorescent materials for various sensing applications.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature. These methods provide information on thermal stability, decomposition pathways, and phase transitions.

Studies on related pyrazinecarboxylic acids have shown their thermal decomposition behavior. For instance, pyrazinedicarboxylic acid has been observed to undergo exothermic decarboxylation followed by an endothermic decomposition of the resulting pyrazine intermediate. ias.ac.inresearchgate.net TGA can quantify the mass loss at each decomposition step, while DTA/DSC can determine the temperatures and enthalpy changes associated with these processes. A study on pyrazinedicarboxylic acid and its hydrazinium salts showed that the acid exhibits exothermic decarboxylation, which is a key feature of its thermal decomposition. ias.ac.in

CompoundDecomposition Characteristics
Pyrazinecarboxylic acidSingle-step endothermic (229°C) complete decomposition. ias.ac.in
Pyrazinedicarboxylic acidExothermic decarboxylation followed by endothermic decomposition. ias.ac.inresearchgate.net
Thermal analysis data for related pyrazinecarboxylic acids.

This type of analysis is crucial for determining the thermal stability of this compound and its complexes, which is important for their potential applications in materials science.

Emerging Applications and Research Frontiers of Pyrazinetetracarboxylic Acid

Catalytic Applications and Electrocatalysis Involving Pyrazinetetracarboxylic Acid

The pyrazine (B50134) nucleus, being electron-deficient, and the coordinating carboxylate groups make this compound an intriguing component in the design of advanced catalysts. Its derivatives are particularly noted for their role as ligands that can mediate and enhance a variety of chemical transformations.

While direct electrochemical transformations of organic acids using this compound as a primary catalyst are a niche area, the broader field of organic electrochemistry provides a framework for such potential applications. Electrochemical methods are increasingly recognized as a sustainable alternative to traditional synthesis, often avoiding harsh reagents and high temperatures. rsc.org The conversion of CO2 into valuable carboxylic acids, for instance, is a significant area of electrochemical research. beilstein-journals.org In principle, metal complexes or frameworks incorporating pyrazinetetracarboxylate ligands could be designed to mediate the electrochemical synthesis or transformation of other organic acids, although specific examples in the literature are still emerging.

The incorporation of pyrazine-based ligands, including derivatives of this compound, is a key strategy in designing catalysts for multielectron redox processes. The pyrazine moiety can act as a redox-active, non-innocent ligand, participating directly in electron transfer events during a catalytic cycle. This is inspired by biological systems where organic cofactors assist metalloenzymes in managing redox equivalents. osti.gov

In the context of catalyst design, pyrazinecarboxylic acids have demonstrated high efficiency as co-catalysts in metal-complex-catalyzed oxidation reactions of various organic substrates. researchgate.net The strategic placement of pyrazine units within a ligand scaffold significantly impacts the catalytic activity. For example, in cobalt complexes designed for hydrogen evolution, the geometric positioning of pyrazine donors has a marked effect on the overpotential required for the reaction. osti.gov Research has shown that complexes with pyrazine in an equatorial position are significantly more active for hydrogen generation at lower voltages compared to those with an axial pyrazine, which can act as an unproductive electron sink. osti.gov This highlights the importance of precise molecular design, where this compound can serve as a foundational scaffold, in tuning the redox properties and catalytic efficiency of the final complex.

Catalyst System ComponentApplicationKey Finding
Pyrazinecarboxylic acid (analogue)Co-catalyst in oxidation reactionsDramatically improves the activity of many metal complex catalysts for the oxidation of alkanes, arenes, and alcohols. researchgate.net
Cobalt complexes with pyrazine-based ligandsElectrocatalytic and photocatalytic hydrogen generationThe geometric placement of the pyrazine donor significantly affects catalytic activity and overpotential. osti.gov

Sensor Development and Chemoresponsive Materials Based on this compound

The unique photoluminescent properties and porous nature of materials derived from this compound make them excellent candidates for developing chemical sensors and responsive materials. Metal-Organic Frameworks (MOFs) are a primary example of this application.

Luminescent Metal-Organic Frameworks (LMOFs) are crystalline materials composed of metal ions or clusters linked by organic ligands. rsc.org Their luminescence can be modulated by the presence of specific analytes, making them highly effective sensors. semanticscholar.org this compound and its expanded derivatives, such as 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, serve as excellent ligands for constructing LMOFs due to their ability to form robust, porous, and often luminescent structures. rsc.org

These LMOFs can detect a variety of chemical species. For instance, a tetraphenylpyrazine-based zinc MOF has been successfully used to detect carcinoid biomarkers, such as 5-hydroxytryptamine and 5-hydroxyindole-3-acetic acid, with high sensitivity and selectivity. nih.gov The detection mechanism relies on the quenching of the MOF's intrinsic luminescence upon interaction with the analyte. The porous nature of these frameworks allows for the selective adsorption of target molecules, enhancing the sensitivity of the sensor. rsc.org

LMOF SystemLigandTarget Analyte(s)Key Feature
Zn-MOF 1Tetrakis(4-(pyridin-4-yl)phenyl)pyrazine5-hydroxytryptamine (5-HT), 5-hydroxyindole-3-acetic acid (5-HIAA)High luminescence-quenching efficiency and fast response for carcinoid biomarkers. nih.gov
Zn-TCPP-DPB Isomers2,3,5,6-tetrakis(4-carboxyphenyl)pyrazineCO2 and light hydrocarbonsHigh porosity and favorable selectivity for C3H8/C3H6 over CH4. rsc.org

The functionality of LMOF-based sensors often depends on the phenomenon of fluorescence quenching, where the intensity of the material's emission is decreased upon interaction with an analyte. Several mechanisms can be responsible for this effect.

One common mechanism is a ground-state charge transfer between the electron-rich LMOF (the sensor) and an electron-deficient analyte. nih.gov The interaction forms a non-fluorescent complex, leading to static quenching. This is often observed in the detection of nitroaromatic compounds. nih.gov

Another significant mechanism is energy transfer , which can occur through different pathways. In Förster Resonance Energy Transfer (FRET), energy is non-radiatively transferred from the excited LMOF to the analyte if there is sufficient spectral overlap between the emission spectrum of the LMOF and the absorption spectrum of the analyte. A more recently described mechanism is "energy transfer to a dark state" (ETDS), particularly relevant for tetrazine-based quenchers, where energy is transferred from the fluorophore to a non-emissive state of the quencher. rsc.org

Finally, analyte absorption competition can also lead to apparent quenching. If the analyte absorbs light at the same wavelength used to excite the LMOF, it reduces the number of photons available to excite the sensor, thereby decreasing the observed fluorescence intensity. rsc.org The specific mechanism at play depends on the electronic properties of both the LMOF and the target analyte.

Biological and Biomedical Research Insights from this compound Derivatives

Derivatives of pyrazine carboxylic acids are a cornerstone of medicinal chemistry, with research revealing a wide spectrum of biological activities. Pyrazinamide, a simple derivative, is a crucial drug for treating tuberculosis. mdpi.com This has spurred extensive research into more complex derivatives, including those that could conceptually be derived from this compound, to explore new therapeutic applications.

Research has shown that amides derived from substituted pyrazine-2-carboxylic acids exhibit significant biological activities. These activities include antimycobacterial effects against Mycobacterium tuberculosis, antifungal activity against strains like Trichophyton mentagrophytes, and even photosynthesis inhibition in spinach chloroplasts. mdpi.com Other studies have synthesized novel pyrazine-2-carboxylic acid derivatives that show promising antimicrobial activity against various clinical isolates, including E. coli and C. albicans. rjpbcs.com

More recently, pyrazinoic acid derivatives have been investigated as potential anticancer agents. scispace.com Studies evaluating their cytotoxic activity against lung, breast, and colon cancer cell lines have identified compounds with moderate potency and good selectivity against cancer cells over non-tumoral cells. scispace.com Molecular docking studies suggest that these compounds may interact with key biological targets like the Bcl-2 apoptosis regulator and DNA. scispace.com These findings underscore the potential of the pyrazine scaffold as a versatile platform for the development of new therapeutic agents.

Pyrazine Derivative ClassBiological ActivityExample Target(s)
Substituted PyrazinecarboxamidesAntimycobacterial, AntifungalMycobacterium tuberculosis, Trichophyton mentagrophytes mdpi.com
Pyrazine-2-carboxylic acid-piperazine derivativesAntimicrobialE. coli, P. aeruginosa, C. albicans rjpbcs.com
Novel Pyrazinoic Acid Esters/AmidesAnticancer (Cytotoxic)A549 (lung), MCF-7 (breast), HT-29 (colon) cancer cell lines scispace.com

Investigations of Interaction with Biological Macromolecules (e.g., DNA)

The interaction of pyrazine carboxylic acid derivatives with biological macromolecules, such as DNA and proteins, is a significant area of research. youtube.comyoutube.com Studies have shown that these compounds can bind to macromolecules through various non-covalent interactions, influencing their biological activity.

For instance, metal complexes incorporating pyrazine-2,3-dicarboxylic acid have been investigated for their DNA binding capabilities. researchgate.net Research on Co(II) and Cd(II) complexes revealed that they interact with calf thymus DNA (CT-DNA) through a combination of intercalation, hydrogen bonding, and van der Waals forces. researchgate.net These complexes also demonstrated a strong propensity to bind with bovine serum albumin (BSA), a model protein, with binding constants in the range of 10⁴ L mol⁻¹, indicating a static quenching mechanism. researchgate.net

Low-molecular-weight pyrazine derivatives have also been analyzed as potential DNA binders. nih.gov Molecular docking studies suggest that these interactions can be nonspecific, involving π–π stacking between the pyrazine ring and the deoxyribose rings of the DNA groove. nih.gov The distance for these interactions is typically between 3.5 to 4 Å. nih.gov Additionally, hydrogen bonds may form between the pyrazine derivative and the phosphate (B84403) backbone of the DNA. nih.gov The nature and strength of these interactions can be modified by substituents on the pyrazine ring; for example, the presence of a chloride substituent can enhance the affinity for DNA. nih.gov

Antimicrobial and Antitubercular Activity of Pyrazine Carboxylic Acid Derivatives

Derivatives of pyrazine carboxylic acid are widely investigated for their potential as antimicrobial and particularly antitubercular agents, inspired by the clinical use of Pyrazinamide, a first-line tuberculosis drug. bohrium.comresearchgate.netnih.gov Research has focused on synthesizing novel derivatives to overcome drug resistance and improve efficacy.

Structure-activity relationship studies have shown that modifications to the pyrazine carboxylic acid scaffold significantly impact biological activity. For example, the lipophilicity of the compound, which influences its ability to penetrate the lipid-rich mycobacterial cell wall, is a critical factor. cuni.cz Esterification of the carboxylic acid group is a common strategy to increase lipophilicity and, consequently, antitubercular activity. cuni.cz One study found that while a free acid derivative lost its antimycobacterial activity, its corresponding propyl ester was potent. cuni.cz

Numerous derivatives have shown promising activity against Mycobacterium tuberculosis and other microbial strains. cuni.czrjpbcs.comjocpr.comresearchgate.net For instance, 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid and propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate have demonstrated high activity against M. tuberculosis H37Rv. nih.gov Other studies have reported pyrazine-2-carboxylic acid derivatives with broad-spectrum antimicrobial activity against clinical isolates like E. coli, P. aeruginosa, S. aureus, and C. albicans. rjpbcs.com

Antimicrobial and Antitubercular Activity of Selected Pyrazine Carboxylic Acid Derivatives
Compound NameTarget OrganismReported Activity (MIC)Reference
Propyl 5-(3-phenylureido)pyrazine-2-carboxylateMycobacterium tuberculosis H37Rv1.56 µg/mL cuni.cz
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidMycobacterium tuberculosis H37Rv1.56 µg/mL (5 µM) cuni.cznih.gov
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylateMycobacterium tuberculosis H37Rv3.13 µg/mL nih.gov
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone ('P4')C. albicans3.125 µg/mL rjpbcs.com
Various pyrazine-2-carboxylic acid derivatives ('P6', 'P7', 'P9', 'P10')P. aeruginosa25 µg/mL rjpbcs.com

In Silico Studies and Molecular Docking in Drug Discovery Efforts

In silico techniques, particularly molecular docking, are crucial tools in the rational design and discovery of new drugs based on the pyrazine carboxylic acid scaffold. researchgate.netits.ac.id These computational methods predict the binding affinity and interaction patterns of small molecules with specific protein targets, guiding synthetic efforts toward more potent and selective compounds. researchgate.net

Molecular docking studies have been applied to explore the potential of pyrazine derivatives against various biological targets. In the field of oncology, derivatives have been docked against PIM-1 kinase, a target for cancer therapy. bibliomed.orgresearchgate.netbibliomed.org These studies identified key hydrogen bond interactions between the ligand and amino acid residues in the kinase's catalytic pocket, such as Glu171, Glu121, and Lys67, which are essential for inhibitory activity. bibliomed.orgresearchgate.netbibliomed.org

In the context of antitubercular drug discovery, docking studies have been instrumental in identifying potential mechanisms of action. Pyrazine-2-carboxylic acid derivatives have been docked against essential mycobacterial enzymes, including:

InhA protein: An enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis. researchgate.netresearchgate.net

DprE1: Decaprenylphosphoryl-β-D-ribose oxidase, an enzyme critical for the synthesis of the mycobacterial cell wall component arabinogalactan. cuni.cznih.gov

These in silico experiments help to understand how modifications to the pyrazine structure can influence binding to these vital enzymes, providing a basis for developing new antitubercular agents. cuni.cznih.gov For antibacterial applications, docking of pyrazine derivatives into the active site of GlcN-6-P synthase has been used to predict and rationalize their antibacterial activity. rjpbcs.com

Protein Targets for Pyrazine Carboxylic Acid Derivatives in Molecular Docking Studies
Protein TargetTherapeutic AreaKey Interacting ResiduesReference
PIM-1 KinaseAnticancerGlu171, Glu121, Lys67, Asp186 bibliomed.orgresearchgate.net
M. tuberculosis InhAAntitubercularNot specified researchgate.netresearchgate.net
M. tuberculosis DprE1AntitubercularNot specified cuni.cznih.gov
GlcN-6-P SynthaseAntibacterialNot specified rjpbcs.com

Advanced Materials Science Applications of this compound

This compound and its simpler analogues, such as pyrazine-2,3-dicarboxylic acid, serve as valuable building blocks in materials science, particularly for creating functional coordination polymers and hybrid materials.

Development of Conductive Polymers and Organic Semiconductors

While this compound itself is not a primary component of mainstream conductive polymers, its derivatives are used to construct coordination polymers with interesting electrical properties. mdpi.comyoutube.comfrontiersin.orgresearchgate.net For example, hydrothermal reactions of lanthanide salts with 2,3-pyrazinedicarboxylic acid have yielded three-dimensional coordination polymers. researchgate.net Investigations into the solid-state electrical conductivity of these materials demonstrate their potential as organic semiconductors. The structure and properties, including conductivity, of these materials can be tuned by controlling reaction conditions such as pH. researchgate.net

Integration in Hybrid Materials and Nanostructures

Organic-inorganic hybrid materials combine the properties of both components to create materials with enhanced or novel functionalities. nih.govmdpi.comnih.gov Pyrazine-based carboxylic acids are excellent organic linkers for constructing such materials, especially metal-organic frameworks (MOFs).

A notable example involves the use of 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, a derivative of this compound, to synthesize two highly porous zinc-based MOF isomers. rsc.org In these structures, paddlewheel zinc units are linked by the pyrazine derivative to form 3D frameworks. rsc.org These materials exhibit high porosity and BET surface areas (over 1200 m²/g), making them promising for applications in gas adsorption and separation, such as capturing CO₂ and light hydrocarbons. rsc.org Similarly, pyrazine-2,3-dicarboxylic acid has been used to synthesize 1D lead-based coordination polymers, showcasing the versatility of these linkers in creating diverse nanostructures. researchgate.net

This compound as a Versatile Synthon in Complex Organic Synthesis

In the field of crystal engineering and supramolecular chemistry, this compound and related pyrazine carboxylic acids are recognized as versatile synthons. A synthon is a structural unit within a molecule that can be formed or assembled by known synthetic operations.

The key feature of pyrazine carboxylic acids is their ability to form a reliable and recurring hydrogen-bonding pattern known as the "carboxylic acid-pyridine supramolecular synthon". nih.govfigshare.com This synthon consists of a robust O-H···N hydrogen bond between the carboxylic acid group and a nitrogen atom of the pyrazine ring, often supplemented by a C-H···O interaction. nih.govfigshare.com This predictable self-assembly motif has been exploited to construct one-dimensional hydrogen-bonded chains in the cocrystals of pyrazine with various dicarboxylic acids. rsc.org

Furthermore, the anhydride (B1165640) form of the acid, Pyrazinetetracarboxylic dianhydride, is a valuable monomer in polymer science, highlighting its role as a building block for more complex macromolecular structures. nih.gov The ability to control intermolecular interactions through well-defined synthons makes these pyrazine derivatives powerful tools for designing and synthesizing complex, functional solid-state architectures. nih.gov

Conclusion and Future Perspectives in Pyrazinetetracarboxylic Acid Research

Summary of Key Research Advancements on Pyrazinetetracarboxylic Acid

Research into this compound and its derivatives has led to significant advancements, primarily in the field of materials science. A major area of progress is its use as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. For instance, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, a derivative of this compound, has been instrumental in constructing highly porous zinc-based MOFs. rsc.org These materials have demonstrated permanent porosity and high Brunauer-Emmett-Teller (BET) surface areas, making them promising candidates for applications in gas adsorption and separation. rsc.org Specifically, these MOFs have shown favorable selectivity for CO2 and light hydrocarbons, highlighting their potential for environmental protection applications. rsc.org

The synthesis of these complex structures has been shown to be highly dependent on reaction conditions, such as the solvents and acid species used, which can be manipulated to control the resulting topologies of the frameworks. rsc.org This tunability is a key advancement, allowing for the design of materials with specific pore sizes and properties. rsc.org

Beyond MOFs, pyrazine-based polymers have also been a focal point of recent research. One notable development is the use of poly(hexaazatrinaphthalene) (PHATN), a pyrazine-based polymer, as a universal cathode material for rechargeable metal batteries, including sodium, magnesium, and aluminum batteries. nih.govosti.govresearchgate.net This material has demonstrated high reversible capacity and exceptional cycling stability, positioning it as a promising candidate for next-generation energy storage solutions. nih.govosti.govresearchgate.net Furthermore, other pyrazine-based polymers have been synthesized for environmental remediation, specifically for the selective removal of heavy metal ions like mercury(II) from wastewater. researchgate.net

Unexplored Avenues and Challenges in this compound Research

Despite the progress, several challenges and unexplored avenues remain in the field of this compound research. A primary challenge lies in the synthesis of pyrazine-based MOFs and polymers. The synthesis of MOFs often requires precise control over reaction conditions to achieve the desired topology and properties, and scaling up these syntheses from laboratory to industrial quantities remains a significant hurdle. nih.gov There is a need for the development of more robust and user-friendly synthetic methods to facilitate wider adoption and application of these materials. nih.gov

A key unexplored avenue is the full exploration of the catalytic potential of MOFs derived from this compound. While their porous nature suggests potential in catalysis, this area is not as extensively studied as their gas adsorption properties. nih.gov Investigating their activity and selectivity in various organic transformations could open up new applications in industrial chemistry.

Furthermore, while some pyrazine (B50134) derivatives have been investigated for biological activities, such as antimycobacterial properties, the potential of this compound itself as a scaffold for drug discovery is an area ripe for exploration. rjpbcs.comnih.gov Systematic studies to synthesize and screen a library of derivatives could lead to the discovery of novel therapeutic agents. The development of biobased pyrazine monomers also presents a sustainable avenue for future materials science research. maastrichtuniversity.nl

Another challenge is the comprehensive characterization of the structure-property relationships in these materials. A deeper understanding of how the specific arrangement of this compound within a polymer or MOF influences its electronic, optical, and mechanical properties is needed to design next-generation materials with enhanced performance.

Interdisciplinary Collaborations and Translational Research Potential

The research on this compound holds considerable potential for translational research and would greatly benefit from interdisciplinary collaborations. The demonstrated applications in gas separation and storage necessitate collaboration between materials chemists and chemical engineers to design and implement efficient industrial-scale separation processes. rsc.org Similarly, the development of pyrazine-based polymers for wastewater treatment requires a partnership between polymer chemists and environmental scientists to address real-world pollution challenges. researchgate.net

The promising results of pyrazine-based polymers in energy storage applications call for joint efforts between materials scientists, electrochemists, and battery engineers to develop and commercialize high-performance, fast-charging batteries. nih.govosti.govresearchgate.net Such collaborations are crucial for translating laboratory discoveries into practical energy solutions.

In the realm of medicine, the potential for developing new therapeutic agents from this compound derivatives would require close collaboration between synthetic chemists, medicinal chemists, and pharmacologists to design, synthesize, and evaluate the biological activity of new compounds. rjpbcs.comnih.govcuni.cz The journey from a promising molecule to a clinically approved drug is long and requires a multifaceted, collaborative approach.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrazinetetracarboxylic acid (PTCA), and how do their yields and conditions compare?

  • Methodological Answer : PTCA is synthesized via two primary routes:

Hydrolysis of Tetracyanopyrazine : Reacting tetracyanopyrazine with concentrated HCl under reflux yields PTCA in ~60% purity, with residual byproducts .

Sulfuric Acid Treatment of Pyrazinetetracarboxamide : Heating the carboxamide derivative in 5 M H₂SO₄ for 48 hours achieves a 91.4% yield .
Key Considerations : The hydrolysis route requires careful pH control to minimize byproduct formation, while the sulfuric acid method demands prolonged heating to ensure complete conversion .

Q. How is PTCA characterized for purity and structural confirmation?

  • Methodological Answer :

  • Elemental Analysis : Compare calculated vs. experimental C, H, and N percentages (e.g., C: 38.10% calc. vs. 37.83% observed) .
  • Melting Point and Spectroscopy : Confirm identity via melting point (198–199°C with decomposition) and IR/Raman spectra (e.g., ester C=O peaks at 1740–1730 cm⁻¹ in derivatives) .

Q. What are the primary applications of PTCA in materials chemistry?

  • Methodological Answer : PTCA is a precursor for:

  • Coordination Polymers : Reacting PTCA with Fe(II) salts forms quasi-linear chains with bis(bidentate) coordination, characterized by monoclinic crystallography (space group P21/a) and H-bond networks .
  • Polyimides : PTCA-derived dianhydrides polymerize with diamines to form thermally stable polymers, though steric effects from free COOH groups may distort metal coordination .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in PTCA dihydrate influence its crystallographic behavior?

  • Methodological Answer : Neutron diffraction studies reveal a very short Oacid–H···Owater hydrogen bond (2.46 Å) in PTCA dihydrate, stabilized by a multicenter array. Variable-temperature analyses (4–300 K) show these bonds persist despite thermal motion, critical for predicting crystal packing in supramolecular assemblies .

Q. What challenges arise when using PTCA as a linker in uranyl–organic frameworks (UOFs)?

  • Methodological Answer :

  • Coordination Geometry : PTCA’s four carboxylate groups enable diverse binding modes, but steric hindrance can limit uranyl (UO₂²⁺) coordination. Hydrothermal synthesis at controlled pH (3–5) optimizes framework dimensionality .
  • Stability : UOFs with PTCA show reduced fluorescence quenching compared to dicarboxylate analogs, likely due to ligand rigidity .

Q. Why do some PTCA-based polyimides exhibit lower thermal stability than predicted?

  • Methodological Answer :

  • Decarboxylation : PTCA derivatives readily lose CO₂ during dianhydride synthesis, requiring sublimation under mild conditions (80–85°C in acetic anhydride) to avoid degradation .
  • Diamine Reactivity : Low basicity of heterocyclic diamines (e.g., 2,5-diamino-1,3,4-thiadiazole) slows imidization, leading to incomplete polyimide formation. IR and mass spectrometry confirm recurring amide-imide units instead of pure polyimides .

Key Research Considerations

  • Contradictions : While PTCA-based UOFs are theoretically promising for actinide sequestration, experimental studies show limited practical stability compared to dicarboxylate analogs .
  • Unresolved Issues : The inefficiency of magnetic exchange in PTCA-Fe(II) chains (attributed to planar ligand geometry) remains poorly understood .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.